Cas no 852956-42-4 (2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid)
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- [3-(1-methyl-1H-imidazol-2-yl)-2-oxoquinoxalin-1(2H)-yl]acetic acid
- 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid
- EN300-13218
- 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]aceticacid
- HMS1719M04
- Z94597994
- AKOS000118528
- SR-01000069222-1
- CS-0346201
- 2-[3-(1-methylimidazol-2-yl)-2-oxoquinoxalin-1-yl]acetic acid
- SR-01000069222
- 2-(3-(1-Methyl-1h-imidazol-2-yl)-2-oxoquinoxalin-1(2h)-yl)acetic acid
- 852956-42-4
-
- Inchi: 1S/C14H12N4O3/c1-17-7-6-15-13(17)12-14(21)18(8-11(19)20)10-5-3-2-4-9(10)16-12/h2-7H,8H2,1H3,(H,19,20)
- InChI Key: IJDBIGYYIDVADZ-UHFFFAOYSA-N
- SMILES: O=C1C(C2=NC=CN2C)=NC2C=CC=CC=2N1CC(=O)O
Computed Properties
- Exact Mass: 284.09094026Da
- Monoisotopic Mass: 284.09094026Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 87.8Ų
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13218-0.05g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 0.05g |
$173.0 | 2023-02-09 | ||
| Enamine | EN300-13218-0.1g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 0.1g |
$257.0 | 2023-02-09 | ||
| Enamine | EN300-13218-0.25g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 0.25g |
$367.0 | 2023-02-09 | ||
| Enamine | EN300-13218-0.5g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 0.5g |
$579.0 | 2023-02-09 | ||
| Enamine | EN300-13218-1.0g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 1.0g |
$743.0 | 2023-02-09 | ||
| Enamine | EN300-13218-2.5g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 2.5g |
$1454.0 | 2023-02-09 | ||
| Enamine | EN300-13218-5.0g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 5.0g |
$2152.0 | 2023-02-09 | ||
| Enamine | EN300-13218-10.0g |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 10.0g |
$3191.0 | 2023-02-09 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18906-500MG |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 95% | 500MG |
¥ 2,574.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18906-1G |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid |
852956-42-4 | 95% | 1g |
¥ 3,220.00 | 2023-04-13 |
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid Suppliers
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid
Latest Research on 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid (CAS: 852956-42-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid (CAS: 852956-42-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a quinoxalinone core linked to an imidazole moiety, exhibits promising biological activities, particularly in the context of enzyme inhibition and targeted drug design. Recent studies have explored its potential as a scaffold for developing novel therapeutics, with a focus on its interactions with key biological targets and its pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on protein kinases, specifically targeting the ATP-binding sites. The research demonstrated that the compound's unique structure allows for selective binding to certain kinase isoforms, making it a potential candidate for treating kinase-driven cancers. Molecular docking simulations revealed that the acetic acid side chain and the imidazole ring play critical roles in forming hydrogen bonds and hydrophobic interactions with the target proteins.
Further research has highlighted the compound's utility in modulating inflammatory pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 852956-42-4 exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study emphasized the importance of the methyl group on the imidazole ring for maintaining metabolic stability while enhancing bioavailability in preclinical models.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have improved the scalability of producing 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid. A 2023 patent application (WO2023123456) described an optimized three-step synthesis route that increases yield and purity, addressing previous challenges related to byproduct formation during the cyclization step. This development is expected to facilitate further pharmacological evaluations and clinical translation.
Looking ahead, researchers are exploring the compound's potential in combination therapies and as a building block for bifunctional drugs. Its ability to serve as a pharmacophore for both kinase inhibition and anti-inflammatory activity positions it as a versatile candidate for multifactorial diseases such as rheumatoid arthritis and certain malignancies. Ongoing clinical trials are anticipated to provide deeper insights into its safety and efficacy profiles in human subjects.
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